2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
CAS No.:
Cat. No.: VC17718688
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H13NO2 | 
|---|---|
| Molecular Weight | 203.24 g/mol | 
| IUPAC Name | 3-propan-2-yl-2H-1,4-benzodioxine-3-carbonitrile | 
| Standard InChI | InChI=1S/C12H13NO2/c1-9(2)12(7-13)8-14-10-5-3-4-6-11(10)15-12/h3-6,9H,8H2,1-2H3 | 
| Standard InChI Key | WGJWXJFROAVUHH-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)C1(COC2=CC=CC=C2O1)C#N | 
Introduction
2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound belongs to the class of benzodioxines, which are characterized by a dioxole ring fused to a benzene ring. The presence of a carbonitrile functional group further enhances its potential for various biological activities.
Biological Activities and Applications
Derivatives of benzodioxines, including 2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbonitrile, have been studied for their potential biological activities. These compounds can exhibit anti-inflammatory and neuroprotective effects, making them promising candidates for drug development .
Potential Applications
- 
Pharmaceuticals: The compound's structure can be modified to enhance its solubility and biological activity, making it suitable for various therapeutic applications.
 - 
Medicinal Chemistry: Research continues to explore the full potential of this compound in drug discovery and development contexts.
 
Challenges and Opportunities
- 
Synthesis Optimization: Developing more efficient synthesis methods to reduce costs and improve yield.
 - 
Biological Activity Evaluation: Conducting comprehensive in vitro and in vivo studies to assess the compound's therapeutic potential.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume